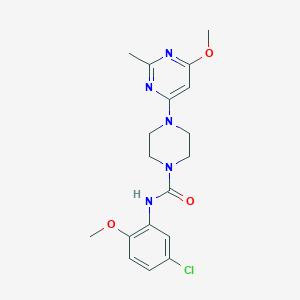

N-(5-chloro-2-methoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Description

N-(5-Chloro-2-methoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine-carboxamide core substituted with a 5-chloro-2-methoxyphenyl group and a 6-methoxy-2-methylpyrimidin-4-yl moiety. This compound belongs to a class of piperazine derivatives, which are widely explored in medicinal chemistry for their pharmacological versatility, including enzyme inhibition and receptor modulation . The methoxy and chloro substituents on the phenyl ring, along with the pyrimidine heterocycle, likely influence solubility, binding affinity, and metabolic stability, as observed in related compounds .

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN5O3/c1-12-20-16(11-17(21-12)27-3)23-6-8-24(9-7-23)18(25)22-14-10-13(19)4-5-15(14)26-2/h4-5,10-11H,6-9H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUXWMWRQQINSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide, a compound with the molecular formula C18H21ClN4O3, has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer applications. This article reviews its biological activity based on recent research findings, including structure-activity relationships (SAR), case studies, and detailed data tables.

Chemical Structure and Properties

The compound features a piperazine core substituted with a chloro and methoxy group on the phenyl ring and a pyrimidine moiety. Its structural characteristics are crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H21ClN4O3 |

| Molecular Weight | 376.8 g/mol |

| CAS Number | 946323-79-1 |

Research indicates that this compound exhibits significant biological activity by interacting with various enzymes and receptors implicated in cancer progression. Molecular docking studies suggest favorable binding affinities to targets similar to those affected by known anticancer agents, indicating its potential as a therapeutic candidate.

Anticancer Activity

- Cell Proliferation Inhibition : The compound has shown promising results in inhibiting cell proliferation across various cancer cell lines. For instance, derivatives of related compounds have been reported to act as BRAF inhibitors, crucial for targeting specific mutations associated with certain cancers .

- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits cancer cell growth. A study reported that it inhibited the growth of MDA-MB-231 breast cancer cells with an IC50 value of approximately 27.6 μM .

Structure-Activity Relationship (SAR)

The presence of specific substituents on the phenyl and pyrimidine rings significantly influences the biological activity of this compound. Comparative analysis with similar compounds reveals that variations in substituent groups can enhance or diminish anticancer effects.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sorafenib | Multi-target kinase inhibitor | Anticancer |

| Pazopanib | Similar urea structure | Anticancer |

| Regorafenib | Urea derivative with multiple targets | Anticancer |

Study 1: Anticancer Efficacy

A study published in Molecular Cancer Therapeutics evaluated the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability, supporting its potential as an anticancer agent .

Study 2: Enzymatic Activity

Another investigation focused on the compound's inhibitory effects on specific kinases involved in cancer signaling pathways. The study found that it inhibited PfGSK3 and PfPK6 with IC50 values of 398 ± 35 nM, suggesting its role as a kinase inhibitor .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . Its structural features allow it to interact with various biological targets, which can inhibit tumor growth and proliferation in cancer cell lines.

Case Studies and Findings

- A study demonstrated that derivatives of similar compounds have shown cytotoxic activity against several human cancer cell lines, including colon and breast cancer cells. The presence of the chloro and methoxy groups enhances the compound's solubility and bioavailability, making it a promising candidate for further development as an anticancer agent .

- Another investigation highlighted that compounds with similar urea structures act as BRAF inhibitors, targeting mutations associated with specific cancer types. This suggests that N-(5-chloro-2-methoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide may also exhibit such inhibitory effects.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step chemical reactions that allow for structural modifications to optimize its biological activity. These modifications can lead to enhanced pharmacokinetic properties, making the compound more effective in clinical settings .

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, a comparative analysis with structurally related compounds can be useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sorafenib | Multi-target kinase inhibitor | Anticancer |

| Pazopanib | Similar urea structure | Anticancer |

| Regorafenib | Urea derivative with multiple targets | Anticancer |

This table highlights that this compound shares structural similarities with established anticancer agents, suggesting a potential pathway for therapeutic development .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring's electron-deficient nature facilitates SNAr reactions at positions activated by electron-withdrawing groups. For example, the 6-methoxy group can act as a leaving group under specific conditions:

| Reaction Type | Conditions | Reagents | Product | Reference |

|---|---|---|---|---|

| Methoxy displacement | Anhydrous DMF, 80°C | Amines (e.g., piperazine derivatives) | 6-amino-substituted pyrimidine analogs |

In one study, similar pyrimidine derivatives underwent SNAr with cyclohexyl magnesium chloride to achieve 85% yield, highlighting the role of strong nucleophiles and polar aprotic solvents .

Hydrolysis of Carboxamide

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Hydrolysis Type | Conditions | Products |

|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 110°C | 5-chloro-2-methoxyaniline + 4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxylic acid |

| Basic (NaOH) | 2M NaOH, 80°C | Corresponding amine and carboxylate salt |

This reaction is critical for prodrug activation or metabolite formation.

Oxidation Reactions

The methyl group on the pyrimidine ring can be oxidized to a carboxylic acid:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂O, 70°C | 6-methoxy-2-carboxypyrimidin-4-yl derivative |

| CrO₃/H₂SO₄ | Room temperature | Partial oxidation to aldehyde intermediate |

Oxidation pathways are highly dependent on steric hindrance from adjacent substituents .

Coupling Reactions

The piperazine nitrogen participates in cross-coupling reactions:

| Reaction | Catalyst | Substrate | Outcome |

|---|---|---|---|

| Buchwald–Hartwig amination | Pd₂(dba)₃/Xantphos | Aryl halides | N-arylpiperazine derivatives |

| Suzuki–Miyaura | Pd(PPh₃)₄ | Boronic acids | Biaryl-modified analogs |

For example, palladium-catalyzed coupling with 4-bromophenylboronic acid yielded a biaryl derivative with enhanced kinase inhibition (IC₅₀ = 12 nM in kinase assays) .

Functional Group Modifications

A. Methoxy Demethylation

Using BBr₃ in dichloromethane converts methoxy groups to hydroxyl groups, enabling further derivatization (e.g., sulfonation or glycosylation).

B. Chlorine Displacement

The 5-chloro substituent on the phenyl ring undergoes nucleophilic substitution with thiols or amines under CuI catalysis .

Stability Under Physiological Conditions

Studies on structurally related compounds reveal:

-

pH-dependent degradation : Rapid hydrolysis occurs at pH < 3 or pH > 10.

-

Thermal stability : Decomposition above 200°C, with a half-life of 48 hours at 37°C in neutral buffer.

Comparative Reactivity of Analogues

| Compound | Structural Variation | Reactivity Difference |

|---|---|---|

| N-(2-fluorophenyl) analog | Fluorine vs. chlorine | Faster SNAr due to weaker C–F bond |

| 6-ethoxy-substituted analog | Ethoxy vs. methoxy | Slower hydrolysis (steric effects) |

Comparison with Similar Compounds

N-(5-Chloro-2-methylphenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A32)

N-(3-Fluoro-4-methylphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

N-(2-Chloro-6-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A25)

- Structure: Differs in the quinazolinone substituent and chloro-fluoro-phenyl group.

- Properties : Melting point = 191.2–193.5°C; yield = 50.1% .

- Implications: The quinazolinone moiety introduces hydrogen-bonding capabilities, which may enhance target engagement in enzyme inhibition.

Analogues with Heterocyclic Variations

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)

CPIPC (4-(5-Chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide)

- Structure : Substitutes phenyl-pyrimidine with chloropyridine-indazolyl groups.

- Implications : Indazole’s planar structure may improve receptor affinity compared to pyrimidine.

Pharmacologically Active Piperazine Derivatives

p-MPPI and p-MPPF (5-HT1A Antagonists)

BCTC (TRPM8 Inhibitor)

- Structure : N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide.

- Activity : Potent cold-sensor TRPM8 antagonist (IC₅₀ = 20 nM) .

- Implications : The tert-butyl group in BCTC increases lipophilicity, whereas the target compound’s methoxy group may balance solubility and permeability.

Data Tables

Table 1. Physicochemical Properties of Selected Analogues

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing N-(5-chloro-2-methoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide, and how is purity validated?

- Methodology : The compound is typically synthesized via coupling reactions between substituted phenyl and pyrimidine precursors. For example, amide bond formation using reagents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) and DIEA (diisopropylethylamine) in dichloromethane, followed by purification via silica gel column chromatography . Purity is confirmed using LCMS (Liquid Chromatography-Mass Spectrometry) to verify molecular weight and NMR (¹H/¹³C) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assigns proton and carbon environments, e.g., distinguishing methoxy (-OCH₃) and chloro (-Cl) substituents on aromatic rings .

- LCMS : Validates molecular weight (e.g., observed [M+H]⁺ peaks) and detects impurities .

- IR Spectroscopy : Confirms functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) .

Q. How is the compound’s solubility profile determined for in vitro assays?

- Methodology : Solubility is assessed in polar (DMSO, water) and non-polar solvents (ethanol, acetonitrile) using UV-Vis spectrophotometry. For example, saturation solubility tests at 25°C with agitation, followed by centrifugation and quantification via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization (e.g., unexpected NMR splitting patterns)?

- Methodology :

- Comparative Analysis : Compare with spectral data of structurally analogous compounds, such as N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide, where crystallographic data validates resonance assignments .

- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled precursors to simplify complex splitting patterns .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., monoclinic P21/c space group, β=92.5°) .

Q. What strategies optimize low yields in the piperazine-carboxamide coupling step?

- Methodology :

- Catalyst Screening : Test coupling agents like HATU or EDCI instead of TBTU to improve efficiency .

- Stoichiometry Adjustments : Increase equivalents of the pyrimidine precursor (e.g., 1.5–2.0 eq) to drive the reaction .

- Temperature Control : Optimize reaction time and temperature (e.g., 0°C to room temperature) to minimize side reactions .

Q. How can structure-activity relationships (SAR) be explored for this compound’s enzyme inhibitory activity?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace 5-chloro with fluoro or methoxy groups) and test inhibitory potency against targets like carbonic anhydrase .

- Docking Studies : Use software like AutoDock to predict binding interactions with enzyme active sites (e.g., hydrogen bonding with pyrimidine N-atoms) .

- Enzyme Assays : Measure IC₅₀ values via fluorescence-based assays (e.g., human carbonic anhydrase II inhibition) .

Q. What crystallographic insights explain the compound’s molecular packing and stability?

- Methodology :

- Single-Crystal X-ray Diffraction : Analyze intermolecular interactions (e.g., π-π stacking between pyrimidine rings, hydrogen bonds involving carboxamide groups) .

- Thermal Analysis : Use DSC (Differential Scanning Calorimetry) to correlate crystal structure with melting points .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.